3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-17-8-7-16(13-18(17)22)20(25)23-9-4-10-24-11-12-26-19(14-24)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOFMJJWPKKPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Propyl Side Chain: The propyl side chain is introduced through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a halogenated propyl derivative.
Attachment of the Phenylmorpholino Group: The final step involves the attachment of the phenylmorpholino group to the propyl side chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenated compounds and strong bases or acids for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Pharmacological Applications
1.1 Glycogen Synthase Kinase-3β Inhibition
One of the notable applications of this compound is its role as an inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is implicated in several diseases, including Alzheimer's disease, due to its involvement in tau protein hyperphosphorylation. Research has shown that derivatives of the compound exhibit potent inhibitory activity against GSK-3β, leading to a significant decrease in tau phosphorylation levels in vivo after oral administration .
Table 1: Inhibitory Activity of GSK-3β Derivatives
| Compound ID | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 21 | Structure A | 0.5 | Active |
| 29 | Structure B | 0.8 | Active |
| 30 | Structure C | 1.2 | Active |
1.2 Tachykinin Receptor Antagonism
Another significant application involves the compound's potential as a tachykinin receptor antagonist. Tachykinins are neuropeptides involved in various physiological processes, including inflammation and pain signaling. Compounds similar to 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide have been shown to be effective in treating inflammatory diseases by inhibiting these receptors .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications to enhance its pharmacological properties. The introduction of fluorine atoms at specific positions on the benzamide ring has been shown to improve bioavailability and receptor binding affinity.
Table 2: Structural Variants and Their Properties
| Variant ID | Fluorination Position | Binding Affinity (nM) | Bioavailability (%) |
|---|---|---|---|
| A | 3 | 15 | 45 |
| B | 4 | 10 | 55 |
| C | 3 & 4 | 5 | 60 |
Case Studies and Clinical Relevance
Case Study: Alzheimer’s Disease Research
In a recent study focusing on Alzheimer’s disease models, researchers administered the compound to mice and observed a marked reduction in tau protein hyperphosphorylation levels compared to control groups. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative conditions .
Case Study: Pain Management Trials
Clinical trials have also explored the efficacy of related compounds as pain management solutions through tachykinin receptor antagonism. Participants reported reduced pain levels and improved quality of life metrics during treatment phases involving these compounds .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes, modulating their activity.
Pathway Modulation: Influencing various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Similarities and Differences
The following compounds share key structural motifs with the target molecule:
Key Observations :
- Fluorination : The target compound and ML298 both feature 3,4-difluoro substitution on the benzamide, which enhances electronegativity and metabolic stability.
- Morpholine vs. Heterocyclic Cores : The target’s 2-phenylmorpholine contrasts with ML298’s triazaspiro core and the benzothiazole in ’s compound. These differences influence target selectivity and steric interactions.
Physicochemical Properties
- Molecular Weight : The target compound (~423 g/mol) falls within the acceptable range for drug-like molecules (typically <500 g/mol), unlike ML298 (~529 g/mol), which may face challenges in bioavailability .
- Polarity : The morpholine group in the target and ’s compound enhances solubility compared to PBIT’s benzisothiazolone core .
- LogP (estimated) : Fluorine atoms and aromatic substituents likely lower the logP of the target compound compared to the ethylsulfonyl-containing analog in .
Biological Activity
3,4-Difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The compound features a difluorobenzamide structure that contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.41 g/mol. The compound's structure includes:
- Benzamide Core : A common structure in many pharmaceuticals.
- Difluoro Substituents : Enhances lipophilicity and may improve binding affinity to biological targets.
- Morpholine Ring : Known for its role in enhancing solubility and bioavailability.
Pharmacological Mechanisms
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
Case Studies and Research Findings
- Study on Antidepressant Activity : A related compound demonstrated significant antidepressant-like effects in animal models by modulating serotonin receptors without affecting noradrenergic pathways . This suggests that this compound may share similar mechanisms.
- In Vitro Studies : In vitro assays have shown that morpholine-containing compounds can inhibit the growth of various cancer cell lines, indicating potential for further development as anticancer agents.
Data Table: Summary of Biological Activities
Q & A
Q. How can heterogeneous reaction conditions improve scalability and yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
